molecular formula C23H25NO4 B3697813 Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3697813
M. Wt: 379.4 g/mol
InChI Key: JQYVYWKGLKWXMU-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is known for its unique structural features, which include a naphthalene ring fused to a dihydropyridine ring. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, which is a multi-component reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction yields tetrahydropyridine derivatives .

Mechanism of Action

The mechanism of action of Diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with biological membranes and enzymes. It can inhibit the oxidation of lipids in biological membranes, thereby protecting cells from oxidative damage. Additionally, it can modulate the activity of enzymes involved in metabolic pathways, such as 6-phosphogluconate dehydrogenase .

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-5-27-22(25)19-14(3)24-15(4)20(23(26)28-6-2)21(19)18-13-9-11-16-10-7-8-12-17(16)18/h7-13,21,24H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYVYWKGLKWXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC3=CC=CC=C32)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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